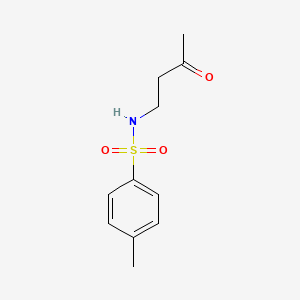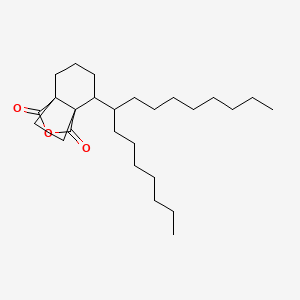
4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione is a complex organic compound with a unique structure. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the hexadecan-8-yl side chain. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Hexadecan-8-yl)benzoic acid
- 4-(Hexadecan-8-yl)phenol
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
Uniqueness
Compared to similar compounds, 4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione stands out due to its unique benzofuran core and the presence of a long hexadecan-8-yl side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
85672-82-8 |
|---|---|
Molekularformel |
C26H44O3 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
2-hexadecan-8-yl-8-oxatricyclo[4.3.2.01,6]undecane-7,9-dione |
InChI |
InChI=1S/C26H44O3/c1-3-5-7-9-11-13-16-21(15-12-10-8-6-4-2)22-17-14-18-25-19-20-26(22,25)24(28)29-23(25)27/h21-22H,3-20H2,1-2H3 |
InChI-Schlüssel |
RAMMFNZLTMNFKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCC)C1CCCC23C1(CC2)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



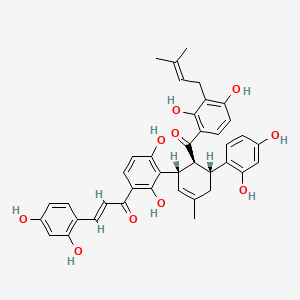

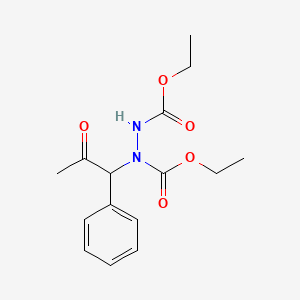
silane](/img/structure/B14417441.png)

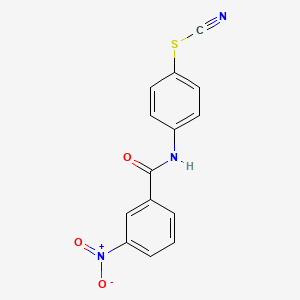


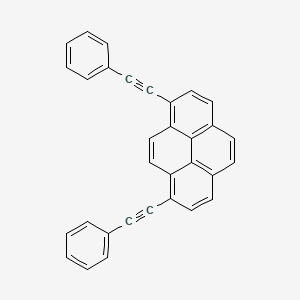
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
